Orthogonal Reactivity: Clean Stepwise Alkene Addition vs. Dichloroalkane Byproduct Formation
Under sulfinatodehalogenation conditions (1.5 equiv Na2S2O4, NaHCO3, DMSO, 75–80 °C, 4–10 h), ω-iodoperfluoroalkyl chlorides [I(CF2)nCl, n = 4] react cleanly with alkenes in a stepwise manner to yield unsymmetrical bis-adducts RCH2CH2(CF2)nCH2CH2R' without significant side reactions [1]. In contrast, α,ω-dichloroperfluoroalkanes [Cl(CF2)nCl] under identical conditions afford mixtures of bis-adducts and ω-hydride byproducts RCH2CH2(CF2)nH, preventing selective synthesis of extended fluorinated chains [1].
| Evidence Dimension | Reaction selectivity in stepwise alkene addition |
|---|---|
| Target Compound Data | Selective formation of unsymmetrical bis-adducts without detectable hydride byproducts |
| Comparator Or Baseline | α,ω-Dichloroperfluoroalkane [Cl(CF2)nCl]: Mixture of bis-adducts and ω-hydrides |
| Quantified Difference | Clean vs. non-clean reaction outcome; hydride byproduct formation observed only with dichloro comparator |
| Conditions | Na2S2O4 (1.5 equiv), NaHCO3, DMSO, 75–80 °C, 4–10 h, with alkenes |
Why This Matters
This selectivity eliminates costly purification steps and ensures reproducible synthesis of well-defined fluorinated building blocks, directly impacting procurement decisions for research and industrial scale-up.
- [1] Long, Z.-Y.; Chen, Q.-Y. The Activation of Carbon−Chlorine Bonds in Per- and Polyfluoroalkyl Chlorides: DMSO-Induced Hydroperfluoroalkylation of Alkenes and Alkynes with Sodium Dithionite. Journal of Organic Chemistry 1999, 64 (13), 4775–4782. View Source
